

Technical Guide: Parbendazole (CAS 14255-87-9)

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Compound of Interest

Compound Name:	4-Pyridinecarboximidoyl chloride, N-phenyl-
CAS No.:	652148-59-9
Cat. No.:	B12543975

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Molecular Architecture, Mechanism of Action, and Analytical Protocols

Executive Summary

Parbendazole (CAS 14255-87-9) is a benzimidazole derivative originally developed as a broad-spectrum veterinary anthelmintic.[1] In recent years, it has garnered significant attention in drug repurposing research due to its potent microtubule-destabilizing properties. Unlike standard chemotherapeutics, Parbendazole exhibits a unique selectivity profile, effectively inhibiting tubulin polymerization in pancreatic and head-and-neck squamous cell carcinoma (HNSCC) models.

This technical guide provides a comprehensive analysis of Parbendazole, moving from its fundamental molecular structure to advanced synthesis workflows, mechanistic pharmacology, and validated analytical protocols for detection and quantification.

Molecular Architecture & Physicochemical Profile

Structural Analysis

Parbendazole consists of a benzimidazole core substituted at the 5-position with a butyl chain and at the 2-position with a methyl carbamate group.[2][3] The benzimidazole moiety is critical for binding to the colchicine-binding site of

-tubulin, while the carbamate side chain enhances metabolic stability and binding affinity.

Key Structural Features:

- Core: 1H-Benzimidazole.[2][3][4]
- Lipophilic Tail: n-Butyl group at position 5 (increases membrane permeability).
- Pharmacophore: Methyl carbamate at position 2 (essential for tubulin interaction).

Physicochemical Data Table

Property	Specification
CAS Number	14255-87-9
IUPAC Name	Methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate
Molecular Formula	
Molecular Weight	247.29 g/mol
Monoisotopic Mass	247.132 Da
SMILES	<chem>CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC</chem>
Solubility	Soluble in DMSO, DMF, Glacial Acetic Acid; Insoluble in Water
pKa	~10.5 (Benzimidazole nitrogen)
Appearance	White to off-white crystalline powder

Synthetic Workflow

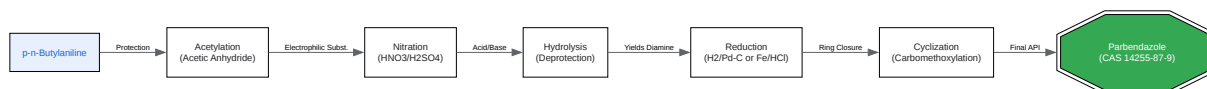
The synthesis of Parbendazole is a multi-step process designed to build the benzimidazole ring while ensuring the correct positioning of the butyl substituent. The following workflow outlines

the industrial standard route starting from p-n-butylaniline.

Synthesis Logic

- Protection: Acetylation of the aniline amine to prevent over-nitration.
- Nitration: Electrophilic aromatic substitution to introduce a nitro group ortho to the protected amine.
- Deprotection: Hydrolysis of the acetyl group.
- Reduction: Conversion of the nitro group to an amine, yielding a diamine intermediate.
- Cyclization: Ring closure using S-methylthiourea or similar carbamate reagents to form the benzimidazole core.

Visualization: Synthetic Pathway



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Figure 1: Step-wise chemical synthesis of Parbendazole from aniline precursors.

Mechanistic Pharmacology

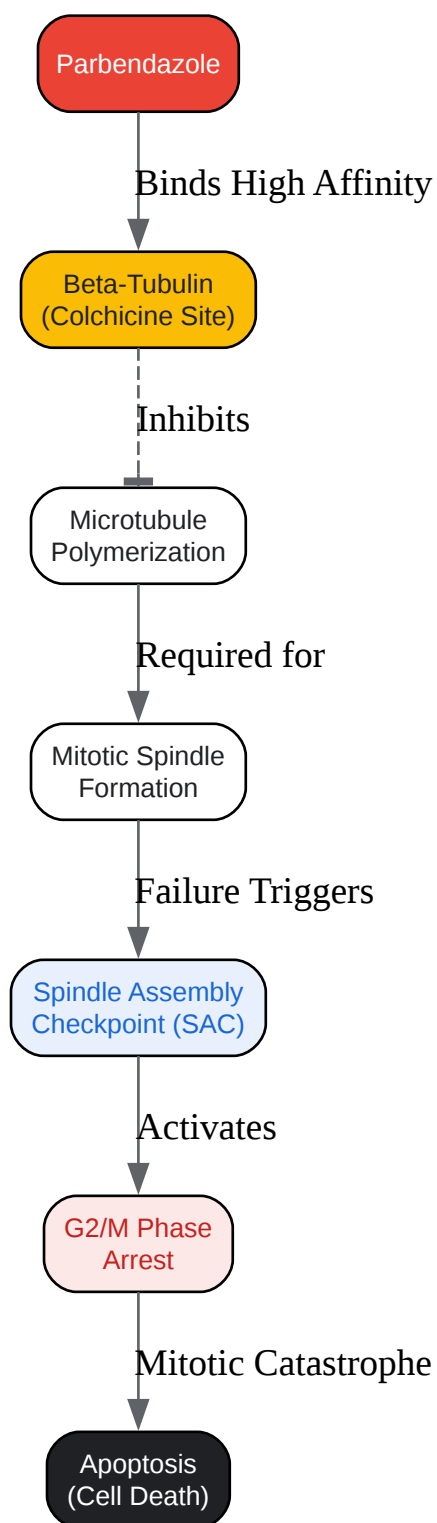
Parbendazole functions as a potent Microtubule Destabilizing Agent (MDA).[3] Its efficacy in oncology stems from its ability to disrupt the dynamic instability of microtubules, which are essential for mitotic spindle formation.[2]

Mechanism of Action (MOA)

- Binding: Parbendazole binds to the colchicine-binding site on α -tubulin.

- Inhibition: It prevents the polymerization of tubulin dimers into microtubules.
- Arrest: The cell fails to form a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).
- Fate: Prolonged arrest leads to mitotic catastrophe and subsequent apoptosis (cell death).

Visualization: Signaling & Apoptosis Pathway



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Figure 2: Pharmacological cascade of Parabendazole inducing apoptotic cell death via tubulin inhibition.

- Working Standard: Dilute stock with Mobile Phase to reach a target concentration of .
- Filtration: Pass through a PTFE filter prior to injection to protect the column.

Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- Hazard Statements:
 - H361: Suspected of damaging fertility or the unborn child (Teratogenic).
 - H302: Harmful if swallowed.
- Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
- Storage: Store at , desiccated.

References

- National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 26596, Parbendazole. Retrieved from [[Link](#)]
- Florio, R., et al. (2019).The Benzimidazole-Based Anthelmintic Parbendazole: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer.[8] Cancers (Basel). Retrieved from [[Link](#)]

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